Product packaging for Hexitol(Cat. No.:CAS No. 45007-61-2)

Hexitol

Cat. No.: B1215160
CAS No.: 45007-61-2
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-UHFFFAOYSA-N
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Description

Hexitol refers to a class of six-carbon sugar alcohols, with sorbitol and mannitol being prominent examples. These compounds are key building blocks in sustainable industrial chemistry, primarily derived from the hydrogenation of biomass like cellulose . In research, hexitols are valuable for the production of platform chemicals such as ethylene glycol and propylene glycol via catalytic processes involving hydrolysis, hydrogenation, and retro-aldol condensation . Studies focus on developing efficient one-pot conversion methods using bifunctional catalysts to transform ball-milled cellulose into hexitols and other value-added products in water, aligning with green chemistry principles . Beyond biomass conversion, certain this compound derivatives (e.g., dibromodulcitol, dianhydrogalactitol) have been investigated for their cytostatic (anti-cancer) properties. Their mechanism of action is attributed to alkylation, and they have been evaluated in clinical trials for various tumors, including chronic myelogenous leukemia, breast cancer, and intracranial neoplasms . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O6 B1215160 Hexitol CAS No. 45007-61-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFZTCFMRRESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45007-61-2, 69-65-8, 25878-23-3, 50-70-4, 87-78-5, 608-66-2
Record name Hexitol
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Record name Hexitol
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Record name mannitol
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Record name D-Iditol
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Record name D-Sorbitol
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Advanced Synthetic Methodologies for Hexitols and Hexitol Derivatives

Catalytic Hydrogenation of Hexoses to Hexitols

Catalytic hydrogenation of hexoses is a key process for producing hexitols. This reaction typically involves a sugar substrate, hydrogen gas, and a catalyst, often carried out in an aqueous solution under controlled temperature and pressure.

Glucose to Sorbitol via Catalytic Hydrogenation

The catalytic hydrogenation of glucose primarily yields sorbitol. acs.orgrsc.org This is a significant industrial process, with sorbitol being one of the top value-added chemicals derived from biomass. rsc.org The reaction involves the reduction of the aldehyde group in glucose to a hydroxyl group. Under optimal conditions, high yields of sorbitol can be achieved. For instance, a study using a Co catalyst supported on coconut-shell activated carbon reported 100% selectivity towards sorbitol under mild conditions (100 °C and 3 MPa H₂) when glucose conversion reached completion. rsc.org Another study using a semi-sandwich iridium catalyst achieved a 96% yield of D-sorbitol from D-glucose hydrogenation. sioc-journal.cn

Research has explored various reaction parameters to optimize glucose hydrogenation to sorbitol, including temperature, catalyst ratio and loading, and reaction time. researchgate.net The selectivity of sorbitol can be influenced by these parameters and the choice of catalyst. For example, increasing nickel loading on a Ni/bentonite catalyst from 10% to 20% increased sorbitol selectivity from 90.7% to 95.3%. acs.org

Fructose (B13574) to Hexitols (Sorbitol and Mannitol) via Catalytic Hydrogenation

The catalytic hydrogenation of fructose yields a mixture of sorbitol and mannitol (B672). acs.orgtaylorfrancis.com Unlike glucose, which has an aldehyde group, fructose is a ketose with a ketone group. The reduction of this ketone group can lead to the formation of two different stereoisomers: sorbitol and mannitol. mdpi.com

The ratio of sorbitol to mannitol produced from fructose hydrogenation can vary depending on the catalyst and reaction conditions. Nickel catalysts typically generate sorbitol and mannitol in roughly equal proportions (around 1:1 ratio). taylorfrancis.com Copper catalysts, on the other hand, tend to favor the production of mannitol over sorbitol, often in a ratio of approximately 2:1. taylorfrancis.com Promoting nickel catalysts with modifiers like molybdenum can influence this ratio, decreasing mannitol selectivity. taylorfrancis.com

The hydrogenation of fructose to sorbitol and mannitol is influenced by factors such as catalyst activity and the adsorption of fructose isomers on the catalyst surface. Highly active catalysts tend to adsorb fructose more strongly, leading to a more competitive hydrogenation of the more abundant β-furanose form, which favors sorbitol production. taylorfrancis.com Less active catalysts, with weaker fructose adsorption, may favor the hydrogenation of the less sterically hindered α-furanose, leading to higher mannitol selectivity. taylorfrancis.com

Role of Heterogeneous Catalysts in Hexitol Synthesis

Heterogeneous catalysts are widely used in the catalytic hydrogenation of hexoses due to their advantages in separation and reusability. researchgate.netresearchgate.net A variety of heterogeneous catalysts have been investigated for this compound synthesis, including those based on ruthenium, nickel, and platinum. researchgate.netresearchgate.net The performance of these catalysts in terms of sugar conversion, this compound yield, and selectivity is influenced by factors such as the metal type, metal loading, catalyst support material, and reaction conditions. researchgate.netresearchgate.net

Ruthenium-based catalysts are among the most active noble metal catalysts for the hydrolytic hydrogenation of cellulose (B213188), a process that yields hexitols. frontiersin.org Various supports have been explored for ruthenium catalysts to enhance their efficiency in this compound synthesis.

Ruthenium supported on carbon (Ru/C) is a commonly studied catalyst for glucose hydrogenation to sorbitol. researchgate.net While Ru/C catalysts can be effective, achieving high this compound yields from cellulose may require pretreatment of the cellulose. mpg.de

Ruthenium catalysts supported on zeolites, such as Ru/HZSM-5, have also been investigated for this compound production from cellulose. frontiersin.org The acidic sites in zeolites are believed to promote the hydrolysis of cellulose to glucose, which is then hydrogenated by the ruthenium sites. frontiersin.org Mesoporous Ru/HZSM-5 has shown promising this compound yields. frontiersin.org

Nickel-based catalysts, particularly Raney nickel, are widely used in the industrial hydrogenation of sugars to sugar alcohols due to their relatively low cost and high versatility. acs.orgugm.ac.id Raney nickel is a porous nickel catalyst derived from nickel-aluminum alloys. wjarr.com

Raney nickel catalysts are effective for the hydrogenation of both glucose and fructose. In glucose hydrogenation, Raney nickel can achieve high conversion rates, primarily yielding sorbitol. acs.orggoogle.com For fructose hydrogenation, Raney nickel typically produces a mixture of sorbitol and mannitol. taylorfrancis.com

Despite their widespread use, Raney nickel catalysts can be susceptible to deactivation due to factors such as carbon deposition and sintering under severe reaction conditions. ugm.ac.id Researchers have explored supported Raney nickel catalysts and promoted Raney nickel catalysts (e.g., with molybdenum or iron/chromium) to improve their performance and stability. acs.orgugm.ac.idurjc.es

Platinum nanoparticles have also been investigated as catalysts for the hydrogenation of glucose to sorbitol. acs.org The activity and selectivity of platinum catalysts are influenced by the size of the nanoparticles and the support material. acs.org

Studies have shown that glucose hydrogenation over platinum nanoparticles competes with isomerization to fructose. acs.org Sorbitol production is favored by the hydrogenation of glucose, while isomerization to fructose can occur over low-coordination platinum sites, which are more prevalent on smaller nanoparticles. acs.org The selectivity to sorbitol over platinum catalysts can be high, particularly at lower reaction temperatures. acs.org

Platinum nanoparticles supported on materials like mesoporous silica (B1680970) (SBA-15) have been studied, and the support can influence the catalyst's performance. acs.org Bimetallic catalysts, such as nickel-platinum supported on mesoporous alumina (B75360) or beta zeolite, have also demonstrated high this compound yields from cellulose, suggesting a synergistic effect between the metals. researchgate.net

Table 1: Examples of Catalytic Hydrogenation of Hexoses

SubstrateCatalystConditionsMain Products (Yield/Selectivity)Source
GlucoseCo/AC100 °C, 3 MPa H₂Sorbitol (100% selectivity) rsc.org
GlucoseSemi-sandwich IridiumOptimal conditionsD-Sorbitol (96% yield) sioc-journal.cn
GlucoseNi/bentoniteVarying Ni loadingSorbitol (90.7-95.3% selectivity) acs.org
FructoseRaney Ni-Sorbitol + Mannitol (~1:1 ratio) taylorfrancis.com
FructoseCu catalyst-Mannitol > Sorbitol (~2:1 ratio) taylorfrancis.com
FructoseMo-promoted Raney Ni-Mannitol (44.1% selectivity) taylorfrancis.com
GlucoseRu/C, Ru/Al₂O₃, etc.-Sorbitol researchgate.net
GlucoseMesoporous Ru/HZSM-5200°C, 5 MPa, 10 h (from cellulose)Hexitols (39.4% yield) frontiersin.org
GlucoseRaney NiIndustrial processSorbitol google.com
GlucosePt/SBA-15140 °C, 40 bar H₂D-Sorbitol (55% selectivity) acs.org
CelluloseNi-Pt/mesoporous alumina200 °C, 50 bar H₂, 6 hHexitols (Sorbitol + Mannitol) (32.4% yield) researchgate.net
CelluloseNi-Pt/mesoporous beta zeolite200 °C, 50 bar H₂, 6 hHexitols (Sorbitol + Mannitol) (36.6% yield) researchgate.net
Copper-containing Catalysts

Copper-containing catalysts have been explored for the synthesis of hexitols, typically in the hydrogenation of hexoses. While specific details on the use of copper catalysts solely for this compound synthesis are not extensively detailed in the provided search results, copper chromite has been historically used as a catalyst for the hydrogenation of sugars like glucose to sorbitol.

Metal Oxide Catalysts (e.g., nano Zn/Ca/Fe oxide)

Metal oxide catalysts, including those based on zinc, calcium, and iron, particularly in their nanoscale forms, can be employed in reactions related to this compound synthesis and modification. For instance, metal oxides can play a role in dehydration reactions of hexitols to form anhydrosugars or in the hydrogenation of sugars to hexitols. While the provided results mention metal oxides in the context of other reactions or as general catalysts, specific detailed research findings on nano Zn/Ca/Fe oxide catalysts for direct this compound synthesis or specific this compound derivative synthesis within the scope of the outline were not prominently featured. However, metal oxides are known to catalyze various organic transformations relevant to carbohydrate chemistry.

Optimization of Reaction Conditions (e.g., temperature, pressure, catalyst ratio)

Optimizing reaction conditions such as temperature, pressure, and catalyst ratio is crucial for achieving high yields and selectivity in this compound synthesis and derivatization. For example, in the synthesis of dianhydrohexitols through dehydration, factors like temperature and the presence and amount of catalyst significantly influence the reaction rate and the formation of desired cyclic products. tandfonline.com Similarly, in catalytic hydrogenation of hexoses to hexitols, parameters such as hydrogen pressure, reaction temperature, and the ratio of catalyst to substrate are carefully controlled to maximize the conversion and yield of the desired this compound. Research findings often involve studying the impact of varying these parameters on reaction efficiency and product distribution.

Chemical Modification and Derivatization of Hexitols

Hexitols undergo various chemical modifications to yield a range of derivatives with diverse applications.

Synthesis of Dianhydrohexitols (e.g., Dianhydrogalactitol (B1682812) from Dulcitol)

Dianhydrohexitols are formed by the double dehydration of hexitols, resulting in the formation of two cyclic ether rings. wikipedia.org These heterocyclic compounds, such as isosorbide (B1672297), isomannide, and isoidide, are derived from sorbitol, mannitol, and iditol, respectively. wikipedia.org

A specific example is the synthesis of dianhydrogalactitol from dulcitol (B134913) (galactitol). This conversion involves dehydration steps. One method for the preparation of dianhydrogalactitol from dulcitol involves the bromination of dulcitol with HBr to yield dibromodulcitol, followed by epoxidation in the presence of a base such as potassium carbonate or sodium hydroxide. newdrugapprovals.org This process leads to the formation of the two epoxide rings characteristic of dianhydrogalactitol. newdrugapprovals.org

Interactive Table 1: Synthesis of Dianhydrogalactitol from Dulcitol

Starting MaterialReagents/ConditionsIntermediate ProductFinal Product
DulcitolHBr (bromination)Dibromodulcitol
DibromodulcitolK₂CO₃ or NaOH (epoxidation)-Dianhydrogalactitol

Synthesis of Substituted Hexitols (e.g., 1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)this compound)

Hexitols can be substituted at their hydroxyl groups with various functionalities. The synthesis of 1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)this compound is an example of such a modification, where all six hydroxyl groups are replaced by 2-cyanoethyl groups. ontosight.ai This compound is a derivative of this compound and its synthesis typically involves the reaction of a this compound, such as sorbitol, with acrylonitrile (B1666552) (2-cyanoethyl) in the presence of a base. ontosight.airesearchgate.net This cyanoethylation reaction results in the etherification of the hydroxyl groups. researchgate.net

Interactive Table 2: Synthesis of 1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)this compound

Starting MaterialReagentConditionsProduct
This compound (e.g., Sorbitol)AcrylonitrileBase (e.g., KOH)1,2,3,4,5,6-Hexakis-O-(2-cyanoethyl)this compound

Synthesis of Anhydrosugars from Hexitols

Hexitols can serve as precursors for the synthesis of anhydrosugars, which are cyclic ethers formed by intramolecular dehydration. ontosight.aievitachem.com This process involves the loss of a water molecule, leading to the formation of an anhydro ring within the this compound structure. For example, 1,4-monoanhydro-D,L-galactitols and 1,5-monoanhydro-D-galactitol can be synthesized, which can then be further cyclized to form dianhydrohexitols. tandfonline.com The formation of anhydrosugars from hexitols is a key transformation in carbohydrate chemistry, providing access to a variety of cyclic compounds with different ring sizes and functionalities. ontosight.ai

Biotechnological and Enzymatic Synthesis of Hexitols

Biotechnological and enzymatic methods offer promising routes for this compound synthesis, often providing advantages in terms of specificity, milder reaction conditions, and reduced environmental impact compared to traditional chemical synthesis.

Microbial Conversion of Sugars to Hexitols

Microorganisms play a significant role in the biological production of various hexitols through the conversion of different sugar substrates. Certain bacteria and fungi possess the necessary enzymatic machinery to reduce aldose sugars to their corresponding this compound forms. For instance, Escherichia coli K-12 has distinct transport systems for naturally occurring hexitols like D-mannitol, D-glucitol (sorbitol), and galactitol, involving a phosphoenolpyruvate-dependent phosphotransferase system for uptake and phosphorylation nih.gov. Each system can take up several hexitols, but typically one this compound serves as the primary inducer with the highest affinity nih.gov.

Research has explored the use of various microbial strains for this compound production. For example, some yeasts and bacteria are known to convert glucose or other sugars into sorbitol and mannitol. The efficiency and specificity of this conversion depend heavily on the microbial species, the culture conditions, and the availability of appropriate enzymes.

Enzymatic Methods for this compound Production

Enzymatic synthesis provides a highly controlled approach to this compound production, often utilizing specific enzymes like aldose reductases or dehydrogenases to catalyze the reduction of sugars. This method can offer high stereo- and regioselectivity, leading to the production of specific this compound isomers.

Enzymes can be used in isolated form or as part of a whole-cell biocatalyst. For example, aldose reductase catalyzes the reduction of aldoses to their corresponding polyols. Galactitol, for instance, is produced from galactose in a reaction catalyzed by aldose reductase wikipedia.org. Enzymatic methods are also being investigated for the synthesis of rare hexoses and sugar alcohols, with strategies focusing on enhancing the catalytic efficiency and substrate selectivity of the enzymes involved beilstein-journals.org.

Optimization of Fermentation Processes and Genetic Engineering for Enhanced Yields

Optimizing fermentation processes and employing genetic engineering techniques are crucial for improving the efficiency and yield of this compound production by microbial means. This involves manipulating fermentation parameters such as temperature, pH, aeration, and nutrient availability to favor this compound accumulation.

Genetic engineering allows for the modification of microbial strains to enhance their this compound production capabilities. This can involve overexpression of key enzymes in the this compound synthesis pathway, blocking competing pathways that divert carbon flow to other products, or introducing genes from other organisms with efficient this compound synthesis systems. Metabolic engineering strategies aim to redirect cellular metabolism towards increased this compound biosynthesis, potentially leading to significantly higher yields and product purity.

Utilization of Lignocellulosic Biomass as Substrate

The utilization of lignocellulosic biomass as a substrate for this compound production is gaining significant attention due to its abundance, low cost, and renewable nature. Lignocellulosic biomass, primarily composed of cellulose, hemicellulose, and lignin, represents a sustainable alternative to food-grade sugars for fermentation processes researchgate.netnih.gov.

Converting lignocellulosic biomass to hexitols typically involves pretreatment steps to break down the complex structure and release fermentable sugars, followed by microbial fermentation or enzymatic conversion of these sugars into hexitols researchgate.netnih.gov. Research is focused on developing efficient and cost-effective methods for biomass deconstruction and subsequent this compound synthesis. Cellulose, a major component of lignocellulose, can be exploited for the production of glucose and subsequently hexitols researchgate.net. The conversion of cellulose into hexitols often proceeds through sequential hydrolysis and hydrogenation reactions uq.edu.au.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to this compound synthesis to minimize environmental impact and improve sustainability. These approaches focus on using renewable feedstocks, reducing waste generation, employing safer solvents and catalysts, and developing energy-efficient processes encyclopedia.pubnih.gov.

In the context of this compound synthesis, green chemistry approaches include the utilization of biomass-derived substrates like lignocellulose researchgate.netnih.gov. Catalytic conversion of cellulose to hexitols in water, considered a green solvent, is an area of active research frontiersin.org. The development of heterogeneous catalysts, including those based on earth-abundant metals, is also a key aspect of green this compound synthesis, aiming to replace noble metals and improve catalyst recyclability and stability frontiersin.org. Techniques such as microwave irradiation, ultrasonication, and mechanochemistry are also being explored to enhance reaction rates and yields while reducing reaction times and the need for harsh conditions or solvents encyclopedia.pub.

Hexitol Metabolism and Biochemical Pathways

Hexitol Metabolism in Biological Systems

The metabolism of hexitols in biological systems primarily involves their conversion into phosphorylated intermediates that can be channeled into core metabolic routes like glycolysis or the pentose (B10789219) phosphate (B84403) pathway. This conversion is essential for organisms to utilize hexitols as a carbon and energy source. For instance, hexitols such as sorbitol and mannitol (B672) are found in fruits and vegetables and are also used as sugar substitutes. mitoproteome.org The metabolic processes for these compounds allow them to be integrated into the cellular energy-producing machinery.

In some biological contexts, like in certain bacteria, hexitols are transported into the cell and simultaneously phosphorylated via a phosphotransferase system (PTS). The resulting phosphorylated this compound can then be further metabolized. uni.lumetabolomicsworkbench.org In humans, the metabolism of hexitols like sorbitol and xylitol (B92547) primarily occurs in specific tissues through distinct enzymatic reactions.

Conversion into Glycolytic Intermediates

A key aspect of this compound metabolism is their conversion into intermediates that can directly enter the glycolytic pathway, a central route for glucose catabolism. For example, sorbitol can be converted to fructose (B13574) through the action of sorbitol dehydrogenase. mitoproteome.org Fructose can subsequently be phosphorylated and enter glycolysis.

In bacteria that utilize a phosphotransferase system for mannitol uptake, mannitol is transported into the cell as mannitol-1-phosphate. uni.lumetabolomicsworkbench.org This phosphorylated form is then converted to fructose-6-phosphate (B1210287) by mannitol-1-phosphate 5-dehydrogenase (MtlD). Fructose-6-phosphate is a direct intermediate of glycolysis, thus linking mannitol metabolism to this central pathway. uni.lumetabolomicsworkbench.org

Xylitol, a pentitol (B7790432) (a five-carbon sugar alcohol), is metabolized to D-xylulose, which is then phosphorylated by xylulokinase to D-xylulose-5-phosphate. D-xylulose-5-phosphate is an intermediate of the pentose phosphate pathway. The pentose phosphate pathway is connected to glycolysis through shared intermediates, including fructose-6-phosphate and glyceraldehyde-3-phosphate, allowing the carbon from xylitol to enter glycolysis.

Role of Specific Enzymes in this compound Metabolism

Several specific enzymes play crucial roles in the metabolism of hexitols, catalyzing the conversion steps that integrate these compounds into cellular metabolic networks. mitoproteome.org

Aldose reductase (AR), an NADPH-dependent oxidoreductase, is a key enzyme in the polyol pathway. It catalyzes the reduction of a variety of aldehydes and carbonyls, including the conversion of glucose to sorbitol. This reaction is the first step in the polyol pathway of glucose metabolism. AR can also reduce other monosaccharides, such as galactose, to their corresponding sugar alcohols, like galactitol. Under conditions of hyperglycemia, the elevated levels of glucose can lead to increased activity of aldose reductase, resulting in the accumulation of sorbitol in certain tissues. mitoproteome.org

Sorbitol dehydrogenase (SDH) catalyzes the second step of the polyol pathway, oxidizing sorbitol to fructose. This enzyme utilizes NAD+ as a cofactor, producing NADH in the process. The fructose produced can then be phosphorylated and enter glycolysis. The presence and activity of sorbitol dehydrogenase vary among different tissues. Tissues that have low or absent sorbitol dehydrogenase activity are susceptible to sorbitol accumulation under hyperglycemic conditions, which can lead to osmotic stress.

Mannitol-1-phosphate 5-dehydrogenase (MtlD) is a crucial enzyme in the metabolism of mannitol in many bacteria, particularly those that take up mannitol via a phosphotransferase system. uni.lumetabolomicsworkbench.org MtlD catalyzes the conversion of mannitol-1-phosphate to fructose-6-phosphate, an intermediate of glycolysis. uni.lumetabolomicsworkbench.org This oxidative reaction is typically NAD+-dependent. metabolomicsworkbench.org In some organisms, MtlD can also catalyze the reverse reaction, the NADH-dependent reduction of fructose-6-phosphate to mannitol-1-phosphate, as part of a mannitol cycle.

Xylulokinase (XylB) is an enzyme involved in the metabolism of xylitol and xylose. It catalyzes the phosphorylation of D-xylulose to D-xylulose-5-phosphate, using ATP as the phosphate donor. uni.lu This reaction is a key step that allows the carbon from xylitol (after its conversion to D-xylulose) and xylose to enter the pentose phosphate pathway. D-xylulose-5-phosphate can then be further metabolized through the non-oxidative phase of the pentose phosphate pathway, which is linked to glycolysis. In certain organisms, such as Escherichia coli, the native XylB can also exhibit some activity towards xylitol itself, leading to the formation of xylitol-phosphate, which can be toxic to the cell.

Table 1: Key Enzymes and Reactions in this compound Metabolism

EnzymeSubstrate(s)Product(s)Pathway InvolvedCofactor(s)Organisms/Context
Aldose ReductaseGlucose (and others)Sorbitol (and other hexitols)Polyol PathwayNADPHHumans, various tissues, other organisms
Sorbitol DehydrogenaseSorbitolFructosePolyol PathwayNAD+Humans (liver, ovaries, seminal vesicles), others
Mannitol-1-phosphate 5-dehydrogenase (MtlD)Mannitol-1-phosphateFructose-6-phosphateBacterial Mannitol Metabolism (PTS)NAD+Many bacteria
Xylulokinase (XylB)D-XyluloseD-Xylulose-5-phosphateXylitol/Xylose Metabolism, PPPATPVarious organisms (including bacteria, yeast)

Note: This table is presented for illustrative purposes of the data discussed. In an interactive format, users might be able to filter by enzyme, substrate, or pathway.

Table 2: Conversion of Hexitols to Glycolytic/PPP Intermediates

This compoundConverted ToPathway Entry PointKey Enzyme(s) Involved
SorbitolFructoseGlycolysisSorbitol Dehydrogenase mitoproteome.org
MannitolMannitol-1-phosphate -> Fructose-6-phosphateGlycolysisPTS (transport/phosphorylation), MtlD uni.lumetabolomicsworkbench.org
XylitolD-Xylulose -> D-Xylulose-5-phosphatePentose Phosphate PathwayPolyol Dehydrogenase (to D-xylulose), Xylulokinase (XylB)

Note: This table summarizes the entry points into central metabolism. An interactive version could allow users to click on intermediates or pathways for more details.

Detailed Research Findings:

Transport Systems for Hexitols in Microorganisms

Microorganisms employ various energy-dependent transport systems to take up sugars and sugar alcohols, including hexitols, from their environment researchgate.netasm.org. The main carbohydrate transport systems identified in bacteria, such as Escherichia coli and Salmonella enterica serovar Typhimurium, include the phosphotransferase system (PTS), ATP-binding cassette (ABC) transporters, and proton motive force (PMF)-dependent transporters researchgate.netbiorxiv.orgbiorxiv.org.

The PTS is a mechanism of group translocation where the sugar is phosphorylated as it is transported across the membrane. In E. coli K-12, naturally occurring hexitols like D-mannitol, D-glucitol (sorbitol), and galactitol are taken up and phosphorylated via distinct PTS enzyme II complexes nih.gov. Each of these systems requires phosphoenolpyruvate, enzyme I, and HPr (or P-HPr) as the phosphate donor nih.gov.

ABC transporters are involved in the uptake of various substrates, including carbohydrates. These systems typically involve a periplasmic solute-binding protein, a transmembrane domain, and an ATP-hydrolyzing domain. While some sugars are transported by ABC transporters, the degradation of most hexitols in Enterobacteriaceae is associated with the accessory genome, with the exception of D-mannitol metabolism via MtlA and MtlD biorxiv.orgbiorxiv.org. L-arabinose and D-xylose, while not hexitols, are examples of carbohydrates transported by ABC transporters in E. coli researchgate.netbiorxiv.org.

PMF-dependent transporters utilize the electrochemical gradient across the membrane to drive substrate uptake. Similar to ABC transporters, these systems transport a variety of carbohydrates. L-arabinose and D-xylose can also be transported by low-affinity PMF-driven transporters in E. coli researchgate.netbiorxiv.org.

Studies in E. coli K-12 have indicated that the primary systems for this compound transport and phosphorylation are the PTS enzyme II complexes, with no evidence found for additional systems that transport and accumulate free hexitols nih.gov.

This compound Metabolism in Specific Organisms and Cellular Processes

The specific pathways and regulation of this compound metabolism can differ among various organisms, reflecting their ecological niches and metabolic capabilities.

Escherichia coli and Salmonella enterica serovar Typhimurium are known for their metabolic versatility, utilizing a wide range of sugars and carbohydrates as carbon and energy sources researchgate.netasm.orgasm.org. The degradation of these substrates begins with energy-dependent uptake across the cytoplasmic membrane, followed by enzymatic conversion in the cytoplasm for entry into central metabolic pathways researchgate.netasm.org.

In E. coli, D-sorbitol is a naturally occurring this compound that enters the cell via a phosphotransferase system encoded by the srlAEBDM-srlRQ locus researchgate.net. The expression of the srlA gene, the first gene of this locus, is negatively regulated by Spot 42 and involves the transcriptional activator SrlM and the repressor SrlR, along with cAMP-CRP researchgate.net.

D-mannitol transport and phosphorylation in E. coli are facilitated by the mannitol-specific PTS enzyme II MtlA. Mannitol-1-phosphate is then converted to fructose-6-phosphate, an intermediate of glycolysis, by mannitol-1-phosphate 5-dehydrogenase (MtlD) researchgate.net. The mtlAD operon contains multiple CRP-binding sites, indicating complex transcriptional regulation researchgate.net.

While the general strategies for carbohydrate catabolism are similar in E. coli and S. Typhimurium, differences exist even among strains researchgate.netnih.gov. The degradation of most hexitols in Enterobacteriaceae is considered part of the accessory genome, except for D-mannitol metabolism via MtlA and MtlD, which is found within the core genome biorxiv.orgbiorxiv.org.

Streptococcus mutans, a bacterium implicated in dental caries, can utilize mannitol and sorbitol as primary energy sources karger.com. The catabolism of hexitols in S. mutans involves inducible enzymes, including phosphoenolpyruvate:this compound phosphotransferase and this compound phosphate dehydrogenase activities nih.govkarger.comscite.ai.

Regulation of this compound catabolism in S. mutans involves an inducer exclusion mechanism initiated by D-glucose and 2-deoxy-D-glucose nih.govkarger.com. These compounds can inhibit this compound uptake, and this inhibition has been characterized as noncompetitive with respect to the this compound substrate nih.gov. Mutant strains of S. mutans lacking phosphoenolpyruvate:glucose phosphotransferase activity are unable to exhibit this inhibition of this compound uptake by 2-deoxy-D-glucose, providing insight into the molecular basis of the exclusion process nih.gov.

Saccharin has been shown to negatively impact this compound metabolism in S. mutans, decreasing growth rate, growth yield, and acid production from sorbitol and mannitol karger.comkarger.comscite.ai. This effect is partly attributed to the inhibition of inducible NAD-dependent oxidoreductases, specifically sorbitol-6-phosphate (B1195476) dehydrogenase and mannitol-1-phosphate dehydrogenase karger.comkarger.comscite.ai. Saccharin acts as a competitive inhibitor of these enzymes' interaction with their coenzymes, NAD and NADH, but not with their substrates, mannitol-1-phosphate and sorbitol-6-phosphate karger.comkarger.com.

While the provided search results did not yield specific details on this compound metabolism pathways in yeast, general carbohydrate metabolism in yeast involves transport and enzymatic conversion to intermediates that enter glycolysis or other pathways. Further research would be needed to detail the specific this compound metabolic enzymes and pathways in various yeast species.

Dysregulation of this compound Metabolism and Pathological Implications

Dysregulation of this compound metabolism, particularly the sorbitol pathway (also known as the polyol pathway), has significant pathological implications, most notably in the context of diabetic complications ontosight.aiwikipedia.orgresearchgate.netscholarsresearchlibrary.com.

The polyol pathway is an alternative route for glucose metabolism that becomes particularly active during hyperglycemia. In this pathway, the enzyme aldose reductase catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor ontosight.aiwikipedia.orgscholarsresearchlibrary.com. Sorbitol is then converted to fructose by sorbitol dehydrogenase, using NAD+ as a cofactor ontosight.aiuniprot.org.

Under normal glucose concentrations, the polyol pathway is not a major route of glucose metabolism. However, in hyperglycemic conditions associated with diabetes, the increased flux of glucose through this pathway leads to the accumulation of sorbitol in various tissues, including the lens, retina, nerves, and kidneys ontosight.ai. Sorbitol is relatively impermeable to cell membranes and its accumulation can lead to osmotic stress, cellular damage, and contribute to the development of diabetic complications such as cataracts, neuropathy, retinopathy, and nephropathy ontosight.airesearchgate.net.

The accumulation of sorbitol can also impact the NAD+/NADH and NADP+/NADPH ratios, affecting other cellular processes and contributing to oxidative stress researchgate.net. Research into inhibitors of aldose reductase has been explored as a potential therapeutic strategy to mitigate these diabetic complications by reducing sorbitol accumulation ontosight.airesearchgate.netscholarsresearchlibrary.comnih.gov.

Dysfunction in sorbitol metabolism can also be linked to genetic disorders. Biallelic mutations in the gene encoding sorbitol dehydrogenase (SORD) can cause SORD Deficiency, a rare genetic disease where the absence of functional sorbitol dehydrogenase leads to sorbitol buildup, resulting in weakness and disability appliedtherapeutics.com.

Galactitol metabolism is also relevant in certain pathological conditions. Galactitol is the reduction product of galactose, catalyzed by aldose reductase wikipedia.org. In individuals with galactokinase deficiency, a form of galactosemia, excess dulcitol (B134913) (galactitol) accumulates in the lens of the eye, leading to cataracts wikipedia.org. Defects in galactose-1-phosphate uridylyltransferase, another enzyme in galactose metabolism, also result in galactitol buildup and cataracts due to increased galactose concentrations wikipedia.org.

Hexitol Nucleic Acids Hnas in Advanced Genetic Research

Structural Design and Chemical Synthesis of HNAs

Replacement of Deoxyribose/Ribose Backbone with Anhydrohexitol Unit

In this compound Nucleic Acids, the five-carbon sugar found in natural DNA (2'-deoxyribose) and RNA (ribose) is replaced by a six-carbon moiety, specifically a 1,5-anhydrothis compound unit. biosyn.combanglajol.info This substitution results in a ring-expanded analog of DNA. researchgate.net The natural nucleobases (adenine, guanine, cytosine, and thymine (B56734) in the context of DNA analogs) are attached to this this compound ring. thno.orgnih.govlibis.be This structural change is a defining feature of HNAs and contributes to their altered properties compared to natural nucleic acids. biosyn.com

Phosphorylated 1',5'-Anhydrothis compound Backbone

HNA oligonucleotides are constructed using phosphorylated 1,5-anhydro-D-arabino-2,3-dideoxythis compound building blocks. biosyn.comthno.orgumich.edu The nucleobase moiety is typically positioned at the 2-position of the anhydrothis compound unit. biosyn.comthno.orgumich.edu The backbone linkages in HNA are 4'-6' phosphodiester internucleotide linkages. nih.gov This phosphorylated this compound backbone forms the repeating unit of the HNA polymer. nih.govlibis.be

Conformation and Stereochemistry of HNA (e.g., anhydrothis compound chair conformation)

The six-membered 1,5-anhydrothis compound ring in HNA typically adopts a stable chair conformation. nih.govrcsb.org Specifically, the ring often assumes a ⁴C₁ chair conformation, with the nucleobase positioned in an axial orientation. nih.gov This axial positioning of the base is attributed to steric constraints imposed by the unshared electron pairs of the ring oxygen. nih.gov The anhydrothis compound chair conformation in HNA serves as a mimic for the furanose C3'-endo conformation observed in RNA. nih.govrcsb.org This structural rigidity of the six-membered ring contributes to a decrease in the flexibility of the HNA backbone compared to natural nucleic acids. nih.gov

Hybridization Properties and Stability of HNAs

The modified backbone of HNAs imparts distinct hybridization properties and enhanced stability, which are advantageous in various research and potential therapeutic applications.

Duplex Formation with DNA and RNA

HNA oligonucleotides are capable of hybridizing in a sequence-selective manner with complementary DNA and RNA sequences, as well as with themselves (HNA:HNA duplexes). thno.orgumich.edu HNA forms stable duplexes with complementary DNA or RNA oligomers, typically adopting an A-form-like helical geometry. nih.govnih.gov HNA-RNA hybrids, in particular, form stable A-type anti-parallel heteroduplexes that are similar to double-stranded RNA (dsRNA). oup.com

Enhanced Hybridization Properties and Stability (e.g., resistance to enzymatic degradation)

HNAs exhibit enhanced hybridization properties and stability compared to natural nucleic acids. biosyn.comnih.govresearchgate.net Studies have demonstrated that HNAs form highly selective and remarkably stable duplexes with RNA. biosyn.comumich.edu The stability of duplexes generally follows the order: HNA/HNA > HNA/RNA > HNA/DNA. thno.org This higher binding affinity to complementary nucleic acids improves their performance in various applications. biosyn.com

A significant advantage of HNAs is their increased resistance to enzymatic degradation by nucleases. biosyn.comresearchgate.netumich.eduoup.comuni-koeln.de HNA:RNA duplexes, for instance, have been shown to be exceptionally stable towards nuclease degradation. biosyn.comumich.edu This resistance allows HNA oligonucleotides to remain intact for longer periods in biological environments. biosyn.com For example, HNA/RNA hybrids are poorly hydrolyzed by RNase H, in contrast to DNA/RNA duplexes. thno.org This enhanced stability is a crucial factor for their potential use in therapeutic applications like antisense technologies. biosyn.comresearchgate.net

Duplex TypeRelative StabilityResistance to Enzymatic Degradation
HNA/HNAHighestHigh biosyn.comresearchgate.netumich.eduoup.comuni-koeln.de
HNA/RNAHigher than HNA/DNA and natural duplexesHigh (e.g., poor hydrolysis by RNase H) thno.orgumich.eduoup.com
HNA/DNALower than HNA/RNA and HNA/HNAHigh biosyn.comresearchgate.netumich.eduoup.comuni-koeln.de
DNA/RNA (Natural)ReferenceSusceptible to nucleases (e.g., RNase H) thno.org

Triple-Helix Formation with HNAs

This compound nucleic acids have demonstrated the ability to form triple-helical structures. Oligonucleotides constructed from 1′,5′-anhydrothis compound nucleoside building blocks (HNAs) can form triple helices researchgate.netresearchgate.netresearchgate.net. This hybridization characteristic is noted to be highly dependent on the base sequence and experimental conditions researchgate.netresearchgate.net. Studies have observed triple-helix formation when using a phosphate (B84403) buffer containing 0.1M NaCl, where a homopurine HNA dodecamer showed a δTm of +3.0 °C/ base pair researchgate.net. Interestingly, related six-membered ring nucleic acids, such as xylose nucleic acids, also display a propensity for forming stable triple helices rsc.org.

Stability in Biological Fluids (e.g., human serum)

A key advantage of this compound Nucleic Acids is their enhanced stability, particularly in biological fluids. HNAs are chemically stable and resistant to enzymatic degradation, including resistance to nucleases biosyn.comresearchgate.net. This increased stability allows them to remain intact for longer periods in biological environments compared to natural nucleic acids biosyn.com. Specifically, the superior stability of HNA aptamers to degradation in human serum and DNase I solutions has been clearly demonstrated researchgate.netoup.comnih.gov. Modified this compound nucleic acids, such as 2-O-methyl-ribose-1,5-anhydrothis compound nucleic acid (MeORNA-HNA) aptamers, have shown superior stability to degradation in human serum researchgate.netoup.comnih.gov. The incorporation of single this compound nucleotides into aptamers has also been shown to improve stability in human serum, with a significant increase in estimated half-life observed even after 24 hours in 90% human serum researchgate.net. Another modified form, 3′-fluoro this compound nucleic acid (FHNA), has also been established as a useful modification for antisense therapeutics, suggesting stability in biological contexts nih.gov. This high serum stability is a valuable property for potential therapeutic and diagnostic applications aacrjournals.org.

Functional Applications of HNAs in Molecular Biology and Biotechnology

The unique properties of HNAs, including their stability and hybridization capabilities, make them valuable tools in various molecular biology and biotechnology applications biosyn.com.

Antisense and siRNA Technologies

HNAs are suitable for use in antisense and siRNA technologies biosyn.commdpi.comaacrjournals.orgoup.comnih.gov. They can form stable duplexes with RNA, which is essential for these gene silencing approaches biosyn.com. This compound nucleic acid is described as a new steric blocking oligonucleotide that hybridizes sequence selectively with RNA researchgate.net. Chimeric HNA 'gapmer' oligonucleotides, comprising a phosphorothioate (B77711) central sequence flanked by HNA sequences, have been studied for their antisense effects oup.com. While HNAs have shown antisense effects, early studies suggested they might be less effective in cellular studies compared to phosphorothioates, potentially due to a lack of RNase H activation mechanism and lower cellular uptake oup.com. However, HNAs are considered DNA analogues with interesting properties in terms of nuclease stability and target affinity for antisense applications aacrjournals.org.

HNAs can be employed for targeted gene silencing by binding complementarily to mRNA, leading to the down-regulation of genes involved in disease processes biosyn.com. This compound nucleic acid functions as a steric blocking agent researchgate.net. The biological activity of HNA has been evaluated in in vitro translation arrest systems targeting specific mRNAs, such as Ha-ras mRNA, where it efficiently and selectively inhibited translation when targeted at the translation initiation region researchgate.net. Antisense effects of HNA oligonucleotides have also been evaluated for intracellular adhesion molecule-1 (ICAM-1) expression in a mammalian cell system researchgate.netoup.com.

Molecular Probes and Hybridization Probes for Diagnostics

Due to their strong binding affinity and selectivity for complementary nucleic acids, HNAs are utilized as molecular probes and hybridization probes in diagnostic assays biosyn.com. They are useful in fluorescence-based and electrochemical assays where high sensitivity and specificity are critical biosyn.com. Xeno nucleic acids (XNAs), including HNAs, are explored as capture probes in nucleic acid sensing strategies for detecting specific target sequences via sequence-specific hybridization acs.orgnih.gov. While DNA-based molecular beacons can suffer from limitations like poor stability, XNA-based probes are being investigated for improved performance in diagnostics nih.gov. An HNA analog has been incorporated into HNA backbones for use in pyrene-functionalized hybridization probes nih.gov. These probes are designed to detect specific nucleic acid sequences in various applications, including pathogen detection and the detection of single nucleotide polymorphisms (SNPs) nih.govnih.gov.

Primer Design in PCR

HNAs can be used in the design of primers for Polymerase Chain Reaction (PCR) biosyn.com. The incorporation of anhydrothis compound nucleosides, the building blocks of HNAs, has been explored in the context of universal primers in PCR sequencing analysis researchgate.net. Using HNAs as primers in PCR can potentially improve the stability and specificity of hybridization, particularly when dealing with challenging sequences biosyn.com. Primer design in PCR is crucial for efficient amplification and involves meeting specific requirements to avoid artifacts and ensure efficient polymerase extension researchgate.netnih.gov.

Nucleic Acid Engineering and Synthetic Genetic Polymers

This compound Nucleic Acids play a significant role in nucleic acid engineering and the creation of synthetic genetic polymers. Their unique structure and binding properties make them useful for studying nucleic acid interactions and designing artificial genetic systems. biosyn.com The development of HNAs is part of a broader effort to expand the scope of potential applications beyond the limited chemical diversity of natural nucleic acids. colab.wsresearchgate.net

Researchers have explored the construction of nano-objects entirely from alternative building blocks like HNAs. researchgate.net The ability to synthesize genetic polymers with backbones different from DNA and RNA demonstrates that the capacity for heredity and evolution is not limited to natural nucleic acids but can be an emergent property of polymers capable of information storage. nih.govsci-hub.se

Enzymatic synthesis is a key aspect of working with synthetic genetic polymers like HNAs, although it is challenged by the stringent substrate specificity of natural DNA polymerases. nih.gov Efforts to overcome this have led to the engineering of polymerases capable of synthesizing XNA from a DNA template and vice versa. nih.govnih.gov

Development of XNA Aptamers with this compound Backbone

This compound Nucleic Acids are utilized in the development of XNA aptamers, which are synthetic oligonucleotides designed to bind specifically to target molecules. biosyn.combitesizebio.com HNA-based aptamers offer advantages over natural DNA and RNA aptamers, particularly in terms of stability in biological fluids and resistance to nucleases. bitesizebio.comwordpress.comnih.govresearchgate.netnih.gov

The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) technique can be used to select XNA aptamers with desired binding properties. bitesizebio.comwordpress.com However, this process requires XNA libraries that can be amplified by XNA polymerases and selected XNAs that can be transcribed into cDNA. nih.gov

HNA aptamers targeting various molecules have been developed. Examples include HNA aptamers against the HIV trans-activation response RNA (TAR) motif and hen egg lysozyme (B549824) (HEL), selected using partial and entirely random HNA libraries with dissociation constants in the nanomolar range. nih.govnih.govresearchgate.net

More recently, fully modified 2'-O-methyl-ribose-1,5-anhydrothis compound nucleic acid (MeORNA-HNA) aptamers targeting the vascular endothelial growth factor (VEGF) have been isolated. bitesizebio.comnih.govnih.govresearchgate.net These aptamers demonstrated low-nanomolar affinity for VEGF, and the HNA modifications were found to be essential for their strong binding. nih.govnih.govresearchgate.net These anti-VEGF HNA aptamers exhibited remarkable stability against DNase I and in human serum. nih.govnih.govresearchgate.net Furthermore, one such aptamer showed moderate inhibitory activity by reducing VEGF-induced tissue factor expression in human umbilical vein endothelial cells (HUVEC). nih.govresearchgate.net

The development of this compound-based XNA aptamers highlights their potential for use in diagnostics, biosensors, and therapeutics due to their enhanced stability and binding characteristics. nih.govresearchgate.net

Hexitols in Materials Science and Engineering Research

Hexitol-based Polymer Development

The development of polymers from renewable resources is a significant focus of modern materials science, and hexitols are at the forefront of this research. Their unique structural features allow for the synthesis of a wide range of polymers with tailored properties.

One of the most promising areas of research is the use of 1,4:3,6-dianhydrohexitols, such as isosorbide (B1672297), isomannide, and isoidide, which are derived from the dehydration of hexitols. These rigid, bicyclic diols can be incorporated into polyesters and polycarbonates to enhance their thermal and mechanical properties. ijcrt.org Research has focused on optimizing polycondensation methods to produce functional polymers suitable for applications like thermosetting coatings. ijcrt.org The reactivity of the different hydroxyl groups on the dianhydrothis compound isomers plays a crucial role in determining the final polymer structure and properties. ijcrt.org Furthermore, bio-based polyether-amides have been synthesized from 1,4:3,6-dianhydrohexitols, demonstrating their versatility in creating a variety of polymer classes. nih.gov

Hexitols like sorbitol, mannitol (B672), and galactitol are also directly used as monomers in polymerization reactions. echemi.com They can be sourced from the catalytic hydrogenation of sugars like glucose. echemi.com These natural hexitols have been successfully used to create bio-based polyesters through polyesterification with various dicarboxylic acids. echemi.com For instance, galactitol-based polymers have shown good cytocompatibility, suggesting their potential in bone tissue engineering. echemi.com The choice of this compound and dicarboxylic acid, along with the reaction conditions, allows for the fine-tuning of the resulting polyester's mechanical properties and degradation rate. echemi.com

The development of sorbitol-based copolyesters for biomedical applications is another active area of research. By employing a catalyst-free melt polycondensation method, researchers have synthesized polyester (B1180765) elastomers from sorbitol, succinic acid, and various diols. rsc.org The resulting polymers exhibit characteristics of both elastomers and stiff thermosets, and their chemical structure and mechanical properties can be controlled by altering the monomer composition. rsc.org

Properties of this compound-Based Polymers

Role of Hexitols in Advanced Material Synthesis

Beyond their role as primary monomers in polymer backbones, hexitols are instrumental in the synthesis of a variety of advanced materials, leveraging their functional hydroxyl groups and unique molecular structures.

Hexitols are key components in the creation of functional surfactants. Novel polymeric surfactants have been synthesized using sorbitol, sugar, and maleic anhydride. researchgate.net These bio-based surfactants can be incorporated into detergent formulations, where they contribute to soil suspension and removal. researchgate.net Sorbitan fatty acid esters, derived from sorbitol, are significant non-ionic surfactants used across various industries. echemi.com The synthesis of water-soluble surfactants through the catalysed condensation polymerization of sorbitol with diacids in green reaction media like supercritical CO2 has also been demonstrated. rsc.org These poly(sorbitol adipate) based surfactants form nanoparticles that could be useful in biomedical applications. rsc.org

In the realm of hydrogels, mannitol-based amphiphiles have been synthesized that form stable hydrogels. rsc.org These hydrogels can serve as scaffolds for the in-situ formation and stabilization of silver nanoparticles. rsc.org The thermal stability of these hydrogels is influenced by the molecular structure of the mannitol-based surfactant. rsc.org

This compound derivatives also play a role as building blocks for more complex functional molecules. For instance, isosorbide, derived from sorbitol, can be converted into isosorbide dimethacrylate, which acts as a bio-based cross-linker to enhance the properties of other bio-sourced resins. researchgate.net This demonstrates the potential of hexitols to contribute to the development of advanced composite materials with improved mechanical performance. researchgate.net

Furthermore, hexitols can influence the microstructure of material formulations. In non-aqueous systems, D-mannitol can alter the rheology of Carbopol microgels. When in crystalline form, mannitol can induce the formation of a hierarchical structure, impacting the material's flow properties. nih.gov In the context of nanoparticle synthesis, hexitols like mannitol and sorbitol can be used as cryoprotectants during the freeze-drying of albumin-based gel nanoparticles, preventing aggregation and maintaining their stability. mdpi.com

Applications of Hexitols in Advanced Material Synthesis

Interfacial Phenomena and this compound Interactions with Materials (e.g., C-S-H precipitation)

Hexitols have a significant impact on interfacial phenomena, particularly in cementitious materials, where they can modify the precipitation and crystallization of key binding phases. The interaction of hexitols with calcium-silicate-hydrate (C-S-H), the primary hydration product in Portland cement, has been a subject of detailed research.

Studies have shown that hexitols such as D-sorbitol, D-mannitol, and D-galactitol act as retardants in the crystallization process of C-S-H. rsc.org This retarding effect is crucial for controlling the setting time of cement. researchgate.net The mechanism of this retardation is linked to the adsorption of this compound molecules onto the surfaces of early-formed C-S-H clusters, which sterically hinders their aggregation and subsequent crystallization. rsc.orgresearchgate.net

The strength of this interaction and the resulting retardation depend on the stereochemistry of the this compound molecule. Research indicates that the order of retarding power and complexation with calcium and silicate (B1173343) ions is sorbitol > galactitol ≈ mannitol. researchgate.net This corresponds to the varying ability of these hexitols to form complexes with calcium and silicate in solution. researchgate.net Specifically, sorbitol and galactitol can form quaternary complexes involving silicate, calcium, and hydroxide, while the complex formation with mannitol is significantly weaker. researchgate.net

Wet chemistry experiments have revealed that the presence of hexitols alters the nucleation pathway of C-S-H. rsc.org While the formation of amorphous C-S-H spheroids as a precursor to crystalline C-S-H is observed both with and without hexitols, the organic molecules influence the kinetics of this multi-step process. rsc.orgresearchgate.net The addition of hexitols leads to an increase in the kinetic pre-factor of nucleation, which is consistent with their retarding effect. rsc.org

Furthermore, hexitols affect the solubility of C-S-H. The presence of sorbitol, galactitol, and mannitol can increase the equilibrium concentrations of calcium and silicate in the solution, particularly at higher pH and calcium concentrations. researchgate.net This effect is more pronounced with sorbitol, followed by galactitol, and is minimal with mannitol, again highlighting the role of stereochemistry in these interactions. researchgate.net The increase in solubility is attributed to the formation of aqueous Ca-Si-hexitol complexes. rsc.org

Effect of Hexitols on C-S-H Properties

Analytical Methodologies for Hexitol Characterization and Quantification

Crystallographic Analysis of Hexitol Structures (e.g., HNA duplexes)

X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information of molecules in their crystalline state. This technique has been pivotal in understanding the structure of complex this compound-containing macromolecules, most notably this compound Nucleic Acids (HNA). nih.gov

Key structural features of the HNA duplex identified by X-ray crystallography include:

A very deep major groove. nih.gov

A minor groove with increased hydrophobicity. nih.gov

Efficient base stacking due to the axial position of the base on the this compound ring. nih.gov

The ability of one HNA double helix to fit within the major groove of another, forming a "double helix of double helices". nih.gov

These detailed structural insights are crucial for understanding the strong hybridization properties of HNA, which are of interest in antisense applications. nih.gov

Method Validation and Quality Assurance in this compound Analysis

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose. americanpharmaceuticalreview.comdemarcheiso17025.com It is a critical component of quality assurance, ensuring that the data generated are reliable, accurate, and reproducible. researchgate.net The validation of analytical methods for hexitols follows internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). demarcheiso17025.com

The core parameters evaluated during method validation include: americanpharmaceuticalreview.com

Table 2: Key Parameters for Analytical Method Validation americanpharmaceuticalreview.com
ParameterDescription
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (R.S.D.). researchgate.net
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. It is often evaluated by the correlation coefficient of the calibration curve. researchgate.net
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Ongoing quality assurance is maintained through internal quality controls, such as analyzing control samples, and external quality controls, like participating in proficiency testing schemes. researchgate.net

Environmental and Sustainability Aspects of Hexitol Production and Application

Sustainable Production of Hexitols from Biomass

The conversion of biomass, especially abundant lignocellulosic materials, into valuable chemicals like hexitols is a cornerstone of green chemistry. researchgate.net Lignocellulosic biomass represents the most prevalent renewable source of carbon on Earth, making it a prime candidate for replacing non-renewable feedstocks in chemical synthesis. researchgate.net

A key pathway for producing hexitols from biomass is the hydrolytic hydrogenation of cellulose (B213188). frontiersin.orgcellulosechemtechnol.ro This process typically involves breaking down cellulose, a glucose polymer, into glucose units, followed by the hydrogenation of glucose to yield hexitols, predominantly sorbitol and mannitol (B672). frontiersin.orgcellulosechemtechnol.ronih.gov These steps can often be integrated into a single reaction vessel. frontiersin.orgnih.gov

Efficient hydrolytic hydrogenation of cellulose necessitates catalysts equipped with both acidic sites for hydrolysis and metallic sites for hydrogenation. bohrium.com This is often achieved through the use of bifunctional catalysts or a combination of separate acid and solid hydrogenation catalysts. bohrium.com Noble metals such as ruthenium (Ru) and platinum (Pt) have been extensively investigated for their catalytic activity in this reaction. frontiersin.orgnih.govbohrium.com Ruthenium, for instance, is a commonly employed metal in catalytic systems for cellulose hydrolytic hydrogenation, with ongoing research exploring various support materials to enhance catalyst efficiency. frontiersin.orgnih.gov Studies have indicated that platinum catalysts can exhibit higher selectivity towards hexitols (sorbitol and mannitol) compared to ruthenium in reaction environments rich in glucose, such as those derived from easily hydrolyzed ball-milled cellulose. bohrium.com

Efforts are also directed towards substituting costly noble metal catalysts with more readily available and cost-effective earth-abundant metals to improve the sustainability and reduce the economic burden of the process. frontiersin.orgiu.edu For example, research has explored the use of less expensive bifunctional nickel phosphide (B1233454) catalysts for the targeted conversion of cellulose to sorbitol. cellulosechemtechnol.ro Direct and selective hydrolytic hydrogenation of cellulose has also been successfully carried out using catalytic quantities of nickel salt in a neutral aqueous medium. cellulosechemtechnol.ro

Pretreatment methods, such as ball-milling, have demonstrated the ability to significantly lower the crystallinity index of cellulose, thereby reducing its resistance to breakdown and improving the efficiency of catalytic conversion. researchgate.net The application of ball-milling to cellulose has resulted in enhanced yields of hexitols and ethylene (B1197577) glycol in subsequent hydrolytic hydrogenation reactions. researchgate.net

Table 1 presents a summary of selected research findings on this compound yields obtained from the hydrolytic hydrogenation of cellulose using different catalytic systems.

Catalyst SystemCellulose Conversion (%)Hexitols Yield (%)Other Products (Yield %)ConditionsSource
HPA/zirconia and Ru/C10026.2Ethylene glycol (40)220 °C, 5 h, ball-milled cellulose researchgate.net
NiSO4Reasonable87.9C4-C6 polyols150 °C, neutral aqueous solution cellulosechemtechnol.ro
5wt% Pt/AC-SO3H96.169.5Less glycerol180 °C, 2MPa H2, ball-milled cellulose bohrium.com
5wt% Ru/AC-SO3H95.210.9Glycerol, Propylene glycol180 °C, 2MPa H2, ball-milled cellulose bohrium.com
3wt% Ru/AC-SO3H94.844.5-180 °C, 2MPa H2, ball-milled cellulose bohrium.com

Integrating this compound production into the biorefinery concept is viewed as a strategic approach to bolster the technical and economic viability of these facilities. researchgate.netresearchgate.net A biorefinery is designed for the sustainable processing of biomass into a diverse array of marketable products and energy. researchgate.net Lignocellulosic biomass, including agricultural and forest residues, serves as a promising feedstock for such integrated systems. researchgate.net

Within an integrated biorefinery, the strategy of utilizing platform intermediates, such as sugars derived from the hydrolysis of biomass, as precursors for various products through chemo-catalytic processes is of paramount importance. mdpi.com The sugar platform, which involves the fermentation of biomass-derived sugars, represents a significant route for the production of chemicals from biomass. researchgate.net The hydrogenation of monosaccharides obtained from lignocellulosic biomass yields sugar alcohols like sorbitol and xylitol (B92547). mdpi.com The inclusion of high-value chemicals such as xylitol and sorbitol in the product portfolio can significantly contribute to the economic sustainability of biorefineries. researchgate.netnih.gov

Integrated biorefineries can leverage different biomass feedstocks and conversion technologies to produce both biofuels and bio-based chemicals. mdpi.com The co-production of high-value bioproducts and bio-energies within an integrated framework is essential for establishing a sustainable biorefinery. nih.gov Process integration offers the potential for substantial reductions in energy and reagent consumption. researchgate.net

Environmental Impact Studies Related to this compound Manufacturing Processes

The manufacturing processes employed for this compound production, particularly those based on chemical synthesis, have associated environmental considerations. justdial.com While there is a growing emphasis on sustainable biomass-based production routes, the environmental impact of both traditional and emerging chemical processes requires thorough evaluation.

The conversion of cellulose into hexitols and glycols through metal catalysis is a chemical process with inherent environmental implications. oup.com The choice of catalysts and reaction conditions plays a significant role in determining the environmental footprint. For example, the substitution of noble metals with more abundant alternatives in catalytic systems can lead to considerable improvements in process sustainability and cost-effectiveness. frontiersin.orgiu.edu

Although extensive detailed environmental impact studies specifically focused on this compound manufacturing processes from biomass were not prominently featured in the search results, the broader principles of sustainable biomass conversion and green chemistry are directly applicable. The overarching goal is to develop processes that are more efficient, minimize the use of hazardous substances, and reduce waste generation.

Life Cycle Assessment of this compound-based Products

Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product or service across its entire life cycle, encompassing stages from raw material acquisition to end-of-life disposition. hexion.comeuropa.eugreenflex.com This includes assessing impacts related to climate change, chemical pollution, water usage, and resource depletion. europa.eugreenflex.com

Applying LCA to this compound-based products would entail a thorough evaluation of the environmental footprint across the entire value chain. This would cover aspects such as the cultivation or sourcing of biomass feedstock, the energy and resources consumed during the conversion of biomass into hexitols, the environmental effects associated with the production and use of catalysts, purification steps, transportation, the environmental implications during the use phase of the this compound-based product, and its end-of-life management (e.g., biodegradability, recyclability).

While the search results referenced LCA in the context of sustainable products and biomass conversion, specific detailed LCA studies focused exclusively on this compound-based products were not extensively found. Nevertheless, the principles of LCA are directly relevant to understanding and mitigating the environmental burden of hexitols when compared to their petrochemical counterparts. LCA serves as a valuable tool for identifying areas within the production process where environmental performance can be enhanced, such as optimizing energy consumption, reducing waste, and selecting more sustainable catalysts.

The increasing emphasis on bio-based products and the advancement of integrated biorefineries suggest that LCA will become an increasingly important tool for evaluating the sustainability of hexitols as their production from renewable resources expands.

Computational and Theoretical Studies of Hexitols

Molecular Dynamics Simulations of Hexitol Derivatives (e.g., HNA duplexes)

Molecular dynamics (MD) simulations have been extensively used to investigate the behavior of this compound derivatives, particularly this compound Nucleic Acids (HNAs). HNAs are synthetic nucleic acid analogs where the sugar backbone is a this compound ring instead of the natural ribose or deoxyribose. biosyn.com Studies using MD simulations have focused on the structural characteristics and stability of HNA duplexes, as well as hybrids formed between HNA and natural nucleic acids like RNA and DNA. researchgate.netuantwerpen.beacs.org

Research has shown that HNA can hybridize with both DNA and RNA, forming antiparallel duplex structures. acs.org MD simulations, often initiated with conformations based on experimental data such as NMR analysis confirming the axial orientation of the nucleobase on the this compound ring, have revealed that HNA/RNA and HNA/DNA duplexes tend to adopt an A-type helical geometry. researchgate.netuantwerpen.beacs.org These simulations have also indicated very similar hydrogen bonding patterns between base pairs in both HNA/RNA and HNA/DNA complexes. researchgate.netuantwerpen.beacs.org

A key finding from MD simulations is the potential explanation for the observed higher stability of HNA/RNA duplexes compared to HNA/DNA duplexes. biosyn.comuantwerpen.beacs.org This difference in stability might be attributed to variations in minor groove solvation between the two types of duplexes, as suggested by simulation results. researchgate.netuantwerpen.beacs.org MD simulations have also been used to study the stability of HNA-DNA hybrid duplexes, suggesting they remain stable in the A-DNA helical form. nih.gov This can help explain how certain polymerase variants recognize and process HNA. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are valuable tools for investigating the electronic structure, reactivity, and properties of hexitols and their interactions. dergipark.org.trsemanticscholar.orgresearchgate.net These methods provide detailed information about molecular orbitals, energy gaps, dipole moments, and other parameters relevant to chemical behavior. dergipark.org.trsemanticscholar.org

DFT calculations have been applied to study this compound derivatives in various contexts. For instance, computational studies have investigated this compound borates as potential corrosion inhibitors for steel. semanticscholar.orgresearchgate.netbtu.edu.tr These studies calculated quantum chemical parameters like the highest occupied molecular orbital energy (EHOMO), the lowest unoccupied molecular orbital energy (ELUMO), and the energy gap (ΔE) to understand the inhibition characteristics. semanticscholar.orgresearchgate.net The results from such calculations have been correlated with experimental findings, supporting the reliability of DFT methods in predicting the efficacy of this compound derivatives as corrosion inhibitors. semanticscholar.orgresearchgate.net

Quantum chemical calculations have also been used in studies involving dianhydrohexitols, for example, in the context of cycloaddition reactions. researchgate.netcapes.gov.brresearchgate.net These calculations can help predict the electronic properties and potential reactivity of different conformers or derivatives. researchgate.net

Furthermore, quantum chemical calculations can provide insights into the influence of structural modifications, such as the introduction of hydroxyl groups, on molecular properties and interactions. kuleuven.be

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a compound and its biological or chemical activity. For this compound analogs, SAR studies can help in designing molecules with desired properties.

While the provided search results offer limited direct examples of SAR studies specifically focused on this compound analogs in a broad sense, the principles of SAR are applied in the design and analysis of this compound derivatives like HNAs and this compound-based inhibitors. scispace.comkuleuven.be

For example, the design of modified oligonucleotides incorporating this compound units, such as HNAs, involves understanding how the structural change from a natural sugar to a this compound impacts hybridization properties, stability, and interaction with enzymes or target molecules. biosyn.comscispace.com The observed stability and hybridization characteristics of HNAs with RNA are inherently linked to their unique this compound backbone structure. biosyn.comacs.org

In other areas, SAR principles are applied to understand how modifications to this compound-like scaffolds or compounds incorporating this compound moieties affect their activity. Although not strictly hexitols themselves, studies on inositol (B14025) phosphate (B84403) analogs (inositol is a cyclic polyol, structurally related to hexitols) as allosteric activators of toxins utilize SAR to understand how changes in phosphorylation or sulfur substitution affect binding affinity and activity. nih.gov Similarly, studies on inhibitors of enzymes like enolase, where a compound like HEX (a pipecolic acid derivative, not a this compound, but the study mentions SAR) is investigated, demonstrate the approach of modifying functional groups and steric properties to understand their impact on activity. rsc.org

While direct, comprehensive SAR studies solely focused on varying the this compound scaffold itself across a wide range of activities are not prominently detailed in the search results, the computational and structural studies on this compound derivatives, particularly HNAs, provide foundational data for understanding how structural features influence their behavior and potential applications. The incorporation of unnatural this compound-based nucleotides into oligonucleotides, as mentioned in the context of thrombin inhibitors, is another area where SAR principles guide the design to improve binding or activity. kuleuven.be

Future Directions and Emerging Research Areas for Hexitols

Novel Hexitol Derivatives for Therapeutic Applications

Research into this compound derivatives for therapeutic applications is an ongoing area of interest. Historically, certain this compound derivatives have been investigated as potential anticancer agents. For instance, dibromomannitol (DBM), dibromodulcitol (DBD), and dianhydrogalactitol (B1682812) (DAG) were evaluated for their antineoplastic properties, primarily acting through alkylation via epoxide groups. nih.govnih.gov While DBM was studied for chronic myelogenous leukemia, DBD showed activity against breast cancer and DAG demonstrated some activity against lung cancer and was investigated for intracranial neoplasms. nih.gov Although these early studies did not definitively establish a superior analogue, they highlighted the potential of this compound scaffolds for generating compounds with biological activity. nih.gov

More recent research explores this compound-based nucleotides. The replacement of nucleotide residues with this compound-based nucleotides in aptamers, such as the α-thrombin-binding aptamer NU172, is being investigated to understand the effect on their physicochemical and functional properties as anticoagulant agents. researchgate.net These sugar-modified nucleotides are being explored to enhance the stability, biodistribution, and target recognition of nucleic acid-based therapeutics. researchgate.net For example, this compound nucleic acid (HNA) has shown potential as a steric blocking oligonucleotide that can hybridize with RNA and has demonstrated efficient and selective inhibition of Ha-ras mRNA translation in an in vitro system. researchgate.net

Advanced Catalytic Systems for this compound Synthesis

The synthesis of hexitols, particularly from biomass-derived feedstocks like cellulose (B213188), is a key area for catalyst development. Significant efforts are focused on creating efficient and stable catalytic systems for the hydrolytic hydrogenation of cellulose to produce hexitols such as sorbitol and mannitol (B672). nih.govmdpi.com

Recent advances include the development of heterogeneous catalysts based on hypercrosslinked polystyrene (HPS) loaded with noble metals like ruthenium. mdpi.com Studies have shown that the catalytic activity of these systems is influenced by factors such as the presence of macropores, the chemical nature of the active phase precursor, the presence of functional groups in the HPS, and the solvent used. mdpi.com For instance, a catalyst based on HPS MN270 demonstrated high catalytic activity in the hydrolytic hydrogenation of cellulose. mdpi.com

Another approach involves supported nickel catalysts. Zirconium phosphate (B84403) (ZrP) supported nickel catalysts have shown promise for the direct synthesis of hexitols from microcrystalline cellulose and even birch wood. rsc.org Precise regulation of acid and hydrogenation sites on the catalyst is crucial for inhibiting byproduct formation and improving sorbitol yield. rsc.org Using Ni/ZrP2 as a catalyst, a 60.8% yield of sorbitol was achieved from microcrystalline cellulose, and yields of 40.2% sorbitol and 67.9% xylitol (B92547) were obtained directly from birch wood. rsc.org

Non-noble metal catalysts, such as supported nickel-iron nanoalloys and nickel catalysts on nitrogen-doped carbon supports, are also being explored for the hydrogenation of biomass-derived compounds, including the synthesis of hexitols from glucose and xylose. mdpi.comresearchgate.net These catalysts aim for high activity, selectivity, and stability, with some demonstrating good reusability over multiple cycles. mdpi.comresearchgate.net

Table 1 summarizes some recent findings in advanced catalytic systems for this compound synthesis from cellulose:

Catalyst SystemFeedstockTemperature (°C)Pressure (MPa/atm)Time (h)This compound Yield (%)Key FindingsSource
Ru/HZSM-5 (mesoporous)Cellulose20051039.4Lewis and Brønsted acid sites promote hydrolysis. nih.gov nih.gov
Ru/C + WO₃/CGlucose---Preferential EG/PGWO₃ stimulates hydrolysis and C-C cleavage; Ru/C hydrogenates. nih.govfrontiersin.org nih.govfrontiersin.org
Ru/CNT (glucose-derived carbon)Glucose2055264.1 (Sorbitol)High surface area, microporosity, low acidity enhance Ru dispersion. nih.govfrontiersin.org nih.govfrontiersin.org
Pt/activated carbon (sulfonic groups)Cellulose18022469.5 (Total)Mild conditions. nih.govfrontiersin.org nih.govfrontiersin.org
Ni/CNF/Al₂O₃Ball-milled Cellulose23060 atm461 (Sorbitol/Mannitol)Good stability over three reuses. mdpi.com mdpi.com
Ni/CNF (acid-treated)Cellulose19060 atm2482 (Total)Optimal balance between Ni surface atoms and acid sites. mdpi.com mdpi.com
Ni/ZrP₂Microcrystalline Cellulose---60.8 (Sorbitol)Regulation of acid and hydrogenation sites is crucial. rsc.org rsc.org
Ni/ZrP₂Birch wood---40.2 (Sorbitol), 67.9 (Xylitol)Direct conversion from biomass. rsc.org rsc.org

Integration of this compound Research with Artificial Intelligence and Machine Learning

The application of Artificial Intelligence (AI) and Machine Learning (ML) in chemical research is a rapidly expanding field, and its integration into this compound research is an emerging area. While specific studies directly linking AI/ML to this compound properties or applications were not extensively found, the broader application of these technologies in chemistry and materials science suggests potential future directions.

AI and ML are being used to accelerate research in various areas, including drug discovery, materials design, and optimizing chemical synthesis. mit.eduox.ac.uk These tools can analyze large datasets to identify patterns, predict properties, and guide experimental design. mit.eduox.ac.uk For hexitols, AI/ML could potentially be applied to:

Predicting properties of novel this compound derivatives: Machine learning models could be trained on existing data of this compound derivatives to predict their physical, chemical, or even biological properties, potentially accelerating the identification of promising candidates for therapeutic or industrial applications.

Optimizing catalytic systems for this compound synthesis: AI/ML algorithms could analyze data from various catalytic experiments to identify optimal reaction conditions, catalyst compositions, and support materials for maximizing this compound yield and selectivity from different feedstocks. nih.govrsc.orgmdpi.com

Designing new this compound-based materials: Machine learning could assist in the design of polymers or other materials incorporating this compound units by predicting material properties based on structure.

Analyzing complex biological interactions: For this compound derivatives explored in therapeutic or biotechnological contexts, AI/ML could help analyze complex interactions with biological systems, such as enzyme binding or cellular uptake. idrblab.net

The increasing availability of data from high-throughput experiments and computational simulations in chemistry provides a fertile ground for applying AI and ML techniques to advance this compound research.

Exploration of Hexitols in Niche Biotechnological Applications (e.g., XNA Polymerases)

Hexitols are finding applications in niche areas of biotechnology, particularly in the development of synthetic nucleic acids known as Xenobiotic Nucleic Acids (XNAs). This compound Nucleic Acid (HNA) is a type of XNA where the sugar backbone is derived from a this compound. researchgate.netresearchgate.net

Research is actively exploring the use of HNA in synthetic biology and molecular medicine. researchgate.netresearchgate.net A key challenge in utilizing XNAs is the lack of natural enzymes that can efficiently synthesize or process them. This has led to the directed evolution of polymerases capable of working with XNAs, including HNA polymerases. researchgate.netoup.comucl.ac.ukmdpi.com

Studies have investigated the ability of engineered polymerases to incorporate this compound-based nucleotides into growing nucleic acid chains. ucl.ac.ukoup.com For example, evolved XNA polymerases have been used to incorporate 5-substituted this compound uridine (B1682114) triphosphates into DNA duplexes, enabling the generation of modified HNA sequences. oup.com Structural insights into the interaction of evolved DNA polymerases with HNA are also being gained, which can inform the rational design of improved enzymes for HNA synthesis and reverse transcription. oup.com

HNA offers potential advantages such as increased stability towards nucleases compared to natural DNA or RNA, making them attractive for applications requiring enhanced biostability, such as in diagnostics and therapeutics. researchgate.netoup.com Research is exploring the potential of HNA to mimic tRNA and function in non-ribosomal peptide synthesis. researchgate.net The ability of HNA and other XNAs to fold into defined structures and bind ligands also raises the possibility of developing HNAzymes (catalytic HNAs). researchgate.net

Beyond XNA polymerases, the exploration of hexitols in other niche biotechnological applications is also underway. This can include their potential use as cryoprotectants, in fermentation processes, or as building blocks for novel biomaterials, leveraging their unique chemical and physical properties. While specific detailed research on hexitols in every potential niche application was not found, the broad utility of sugar alcohols in biotechnology suggests a fertile ground for future exploration.

Q & A

Q. Table 1. HNA-RNA Hybrid Stability

Duplex TypeTm (°C)Helical TypeMajor Groove Depth (Å)
HNA:RNA72A-type12.3
RNA:RNA68A-type11.8
Data from crystallography (PDB: 1HN1) .

Q. Table 2. This compound Catalytic Conversion Products

CatalystThis compound Yield (%)Isosorbide:Isomannide:Sorbitan Ratio
TSA (ht)606.7:0.7:1.0
TSA (aqueous)553.6:17.9:4.6
Conditions: 493 K, 40 min reaction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.